molecular formula C17H22N2OS B10975109 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B10975109
M. Wt: 302.4 g/mol
InChI Key: FKQDCKAINXAKFU-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a cyclopropane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor to form the benzothiophene core, followed by the introduction of the tert-butyl and cyano groups. The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable processes that can be implemented in a manufacturing setting.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene core or the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and cyclopropanecarboxamide analogs. Examples include:

  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propionamide

Uniqueness

What sets N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide apart is its unique combination of functional groups and structural features. The presence of the cyclopropane ring and the specific substitution pattern on the benzothiophene core contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C17H22N2OS/c1-17(2,3)11-6-7-12-13(9-18)16(21-14(12)8-11)19-15(20)10-4-5-10/h10-11H,4-8H2,1-3H3,(H,19,20)

InChI Key

FKQDCKAINXAKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC3

Origin of Product

United States

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